2-Methyl-6-phenylhexa-2,5-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-phenylhexa-2,5-dien-1-ol is an organic compound characterized by its unique structure, which includes a phenyl group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylhexa-2,5-dien-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with phenylacetylene under specific conditions. The reaction typically requires a catalyst such as copper(I) iodide (CuI) and a base like diisopropylamine. The mixture is heated to reflux for 24 hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-phenylhexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-phenylhexa-2,5-dien-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-phenylhexa-2,5-dien-1-ol involves its interaction with molecular targets through its conjugated diene system and phenyl group. These interactions can lead to various chemical transformations, including electrophilic addition and substitution reactions. The compound’s reactivity is influenced by the stability of the intermediate carbocations formed during these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-6-phenylhexa-2,4-dien-1-ol: Similar structure but with a different position of the double bonds.
2-Methyl-6-phenylhexa-2,5-dien-1-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
2-Methyl-6-phenylhexa-2,5-dien-1-ol is unique due to its specific arrangement of double bonds and the presence of both a phenyl group and a hydroxyl group
Eigenschaften
CAS-Nummer |
114467-57-1 |
---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
2-methyl-6-phenylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C13H16O/c1-12(11-14)7-5-6-10-13-8-3-2-4-9-13/h2-4,6-10,14H,5,11H2,1H3 |
InChI-Schlüssel |
VRXHKVMAWYLSSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC=CC1=CC=CC=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.